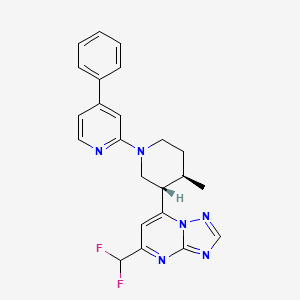

Pde2A-IN-1

Descripción

BenchChem offers high-quality Pde2A-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pde2A-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H22F2N6 |

|---|---|

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

5-(difluoromethyl)-7-[(3S,4R)-4-methyl-1-(4-phenyl-2-pyridinyl)piperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C23H22F2N6/c1-15-8-10-30(21-11-17(7-9-26-21)16-5-3-2-4-6-16)13-18(15)20-12-19(22(24)25)29-23-27-14-28-31(20)23/h2-7,9,11-12,14-15,18,22H,8,10,13H2,1H3/t15-,18-/m1/s1 |

Clave InChI |

GMXQOYPSMSJQRK-CRAIPNDOSA-N |

SMILES isomérico |

C[C@@H]1CCN(C[C@H]1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5 |

SMILES canónico |

CC1CCN(CC1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

Pde2A-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde2A-IN-1 is a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By preventing the degradation of these cyclic nucleotides, Pde2A-IN-1 modulates a variety of downstream signaling pathways, making it a valuable tool for research and a potential therapeutic agent in several disease areas, including neurological and cardiovascular disorders.[1] This technical guide provides an in-depth overview of the mechanism of action of Pde2A-IN-1, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways and experimental workflows.

Core Mechanism of Action

The fundamental mechanism of action of Pde2A-IN-1 involves the direct inhibition of the catalytic activity of the PDE2A enzyme.[1] PDE2A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP.[3] A unique characteristic of PDE2A is that its cAMP hydrolytic activity is allosterically activated by cGMP.[3]

Pde2A-IN-1, by binding to the active site of PDE2A, prevents the breakdown of cAMP and cGMP. This leads to an accumulation of these second messengers within the cell.[1] The elevated levels of cAMP and cGMP, in turn, activate their respective downstream effector proteins, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] The activation of these kinases initiates a cascade of phosphorylation events that ultimately alter gene expression and cellular function.

Quantitative Data

The inhibitory potency of Pde2A-IN-1 and the widely studied PDE2A inhibitor BAY 60-7550 are summarized below. This data is crucial for determining appropriate experimental concentrations and for comparing the efficacy of different inhibitors.

| Compound | Target | IC50 Value | Organism | Reference |

| Pde2A-IN-1 | PDE2A | 1.3 nM | Not Specified | [4] |

| BAY 60-7550 | PDE2 | 2.0 nM | Bovine | [5][6][7][8][9] |

| BAY 60-7550 | PDE2 | 4.7 nM | Human | [5][6][7][8][9] |

Selectivity Profile of BAY 60-7550 (as a proxy for Pde2A-IN-1):

BAY 60-7550 exhibits high selectivity for PDE2 over other phosphodiesterase families.[6][10]

-

>100-fold selective over PDE3B, PDE4B, PDE5, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A[6]

Signaling Pathways

The inhibition of PDE2A by Pde2A-IN-1 initiates a cascade of intracellular events. The following diagram illustrates the core signaling pathway affected by this inhibitor.

Caption: Signaling pathway initiated by Pde2A-IN-1.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of PDE2A inhibitors like Pde2A-IN-1.

In Vitro PDE2A Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PDE2A.

Principle: The assay quantifies the conversion of a cyclic nucleotide (cAMP or cGMP) to its monophosphate form (AMP or GMP) by the PDE2A enzyme. The amount of product formed is measured in the presence and absence of the inhibitor to determine the IC50 value.

General Protocol:

-

Reagents and Materials:

-

Purified recombinant PDE2A enzyme

-

Pde2A-IN-1 or other test compounds

-

Substrate: Tritiated cAMP ([³H]cAMP) or cGMP ([³H]cGMP)

-

Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

-

Snake venom nucleotidase (to convert [³H]AMP/GMP to [³H]adenosine/guanosine)

-

Anion-exchange resin (to separate charged substrate from uncharged product)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of Pde2A-IN-1.

-

In a reaction plate, add the assay buffer, PDE2A enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding the [³H]cAMP or [³H]cGMP substrate.

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction (e.g., by boiling).

-

Add snake venom nucleotidase and incubate to convert the product to its nucleoside form.

-

Add the anion-exchange resin slurry to bind the unreacted charged substrate.

-

Centrifuge the plate to pellet the resin.

-

Transfer the supernatant (containing the tritiated nucleoside) to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Caption: Workflow for an in vitro PDE2A activity assay.

Cell-Based cAMP/cGMP Measurement Assay

This type of assay assesses the ability of Pde2A-IN-1 to increase intracellular levels of cAMP and cGMP in a cellular context.

Principle: Cells are treated with the inhibitor, and the resulting changes in intracellular cyclic nucleotide concentrations are measured using methods like Förster Resonance Energy Transfer (FRET)-based biosensors or luciferase reporter assays.

General FRET-based Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, primary neurons).

-

Transfect the cells with a FRET-based biosensor for cAMP (e.g., Epac-based sensors) or cGMP.

-

-

Experimental Procedure:

-

Plate the transfected cells in a suitable imaging dish.

-

Replace the culture medium with an appropriate imaging buffer.

-

Acquire baseline FRET measurements using a fluorescence microscope equipped for FRET imaging.

-

Add Pde2A-IN-1 at the desired concentration.

-

Record the change in the FRET ratio over time, which corresponds to the change in intracellular cAMP or cGMP levels.

-

As a positive control, a broad-spectrum PDE inhibitor like IBMX can be added at the end of the experiment to elicit a maximal response.

-

General Luciferase Reporter Assay Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293).

-

Co-transfect the cells with a PDE2A expression vector and a CRE-luciferase reporter vector. The CRE-luciferase reporter contains the firefly luciferase gene under the control of a cAMP response element (CRE).

-

-

Experimental Procedure:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with Pde2A-IN-1 or vehicle control.

-

Stimulate the cells with an agent that increases cAMP (e.g., forskolin) to induce luciferase expression.

-

After an appropriate incubation period, lyse the cells.

-

Measure luciferase activity using a luminometer. An increase in luciferase activity in the presence of the inhibitor indicates an increase in intracellular cAMP.

-

Conclusion

Pde2A-IN-1 is a potent and selective inhibitor of PDE2A that acts by preventing the degradation of cAMP and cGMP, leading to the activation of downstream PKA and PKG signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate the cellular and physiological effects of Pde2A-IN-1. The provided diagrams visually summarize the complex signaling and experimental workflows, facilitating a deeper understanding of its mechanism of action. Further research utilizing these methodologies will continue to elucidate the therapeutic potential of targeting PDE2A with inhibitors like Pde2A-IN-1.

References

- 1. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Comprehensive analysis of PDE2A: a novel biomarker for prognostic value and immunotherapeutic potential in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. caymanchem.com [caymanchem.com]

- 7. adooq.com [adooq.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. mybiosource.com [mybiosource.com]

- 10. academic.oup.com [academic.oup.com]

The Discovery and Development of PDE2A Inhibitors: A Technical Overview

Disclaimer: As of late 2025, public domain information specifically detailing a compound designated "Pde2A-IN-1" is not available. This technical guide provides a comprehensive overview of the discovery and development process for Phosphodiesterase 2A (PDE2A) inhibitors, drawing upon publicly available data for well-characterized compounds in this class. The methodologies, data, and pathways described herein are representative of the field and intended for researchers, scientists, and drug development professionals.

Introduction to PDE2A as a Therapeutic Target

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various physiological processes.[1][2] The catalytic activity of PDE2A is allosterically activated by cGMP binding to its GAF-B domain, leading to an increased hydrolysis of cAMP.[3] This unique mechanism positions PDE2A as a critical regulator of crosstalk between cAMP and cGMP signaling pathways.[4]

Dysregulation of PDE2A has been implicated in a range of disorders, including neurological and psychiatric conditions, cardiovascular diseases, and inflammatory disorders.[1][5] Consequently, the development of potent and selective PDE2A inhibitors has emerged as a promising therapeutic strategy.[1] These inhibitors aim to elevate intracellular levels of cAMP and/or cGMP, thereby modulating downstream signaling cascades to achieve therapeutic effects.[1]

Discovery of Novel PDE2A Inhibitors

The identification of novel PDE2A inhibitors often employs a multi-faceted approach, integrating computational methods with experimental validation. A common workflow is initiated with structure-based virtual screening.

Experimental Protocols

Structure-Based Virtual Screening: This process begins with the three-dimensional structure of the PDE2A catalytic domain. A virtual library of small molecules is screened in silico to identify compounds that are predicted to bind to the active site with high affinity.

Pharmacophore Modeling: A pharmacophore model is constructed based on the key chemical features required for binding to the PDE2A active site. This model is then used to filter large compound databases to select potential hits.

Molecular Docking: The selected hits from pharmacophore screening are then docked into the PDE2A active site to predict their binding conformation and affinity.

Molecular Dynamics Simulations: To refine the binding poses and estimate the stability of the ligand-protein complex, molecular dynamics simulations are performed.

In Vitro Bioassay: The most promising candidates from computational screening are then subjected to in vitro biological assays to determine their actual inhibitory activity against PDE2A.[6]

Mechanism of Action of PDE2A Inhibitors

PDE2A inhibitors exert their effects by preventing the degradation of cAMP and cGMP.[1] This leads to the accumulation of these cyclic nucleotides and the activation of their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] The specific cellular response depends on the cell type and the signaling pathways involved.[1]

Quantitative Data for Representative PDE2A Inhibitors

The potency of PDE2A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized PDE2A inhibitors.

| Compound | PDE2A IC50 (nM) | Selectivity Notes | Reference |

| PF-05180999 | 1.6 | >4,000-fold selective over PDE1 and PDE3-11 | [7] |

| PF-05085727 | 2 | >4,000-fold selective over PDE1 and PDE3-11 | [7][8] |

| TAK-915 | 0.61 | >4,100-fold selective over PDE1A | [7] |

| BAY 60-7550 | - | Potent and selective | [9] |

| EHNA hydrochloride | 4,000 | Also inhibits adenosine deaminase | [7] |

| LHB-8 | 570 | Optimized from a virtual screening hit | [6] |

| BIT1 | 3.33 | 16-fold selectivity over PDE10A | [10] |

Experimental Protocols for Inhibitor Characterization

Enzymatic Assays

Fluorescence Polarization (FP) Assay: This is a common high-throughput screening method to measure PDE2A activity.[11][12] The assay utilizes a fluorescently labeled cAMP or cGMP substrate.[11] When the substrate is hydrolyzed by PDE2A, a binding agent that recognizes the resulting monophosphate causes a change in the fluorescence polarization signal.[11]

Cell-Based Assays

Reporter Gene Assays: Cell lines can be engineered to express a reporter gene (e.g., luciferase) under the control of a cyclic nucleotide-responsive element.[13] Inhibition of PDE2A leads to an increase in intracellular cyclic nucleotides, which in turn drives the expression of the reporter gene, providing a measure of the inhibitor's cellular activity.[13]

Aequorin-Based cGMP Assay: A cell-based assay for monitoring intracellular cGMP levels can be established in cells co-expressing the atrial natriuretic peptide (ANP) receptor, the cyclic nucleotide-gated (CNG) cation channel CNGA2, and the photoprotein aequorin.[9][13] Stimulation of the ANP receptor increases cGMP, which opens the CNGA2 channel, leading to calcium influx and a measurable aequorin luminescence signal.[9][13] PDE2A inhibitors enhance this signal by preventing cGMP degradation.[9]

Preclinical and Therapeutic Potential

Preclinical studies have demonstrated the therapeutic potential of PDE2A inhibitors in a variety of disease models:

-

Neurological Disorders: PDE2A inhibition has shown promise in preclinical models of Alzheimer's disease and Parkinson's disease by enhancing synaptic plasticity and memory formation.[1] It has also been investigated for its potential in treating cognitive deficits associated with schizophrenia.

-

Autism Spectrum Disorder (ASD): Pharmacological inhibition of PDE2A has been shown to normalize communicative, social, and cognitive impairments in preclinical models of Fragile X Syndrome and ASD.[5]

-

Cardiovascular Diseases: By increasing cAMP and cGMP levels, PDE2A inhibitors can promote vasodilation and improve blood flow, suggesting their potential for treating conditions like hypertension and heart failure.[1]

-

Oncology: PDE2A inhibitors are being explored for their ability to modulate the immune response and enhance the efficacy of cancer immunotherapies.[1]

-

Inflammatory Diseases: By elevating cyclic nucleotide levels, PDE2A inhibitors may have anti-inflammatory properties beneficial in various inflammatory conditions.[1]

Clinical Development

While there is substantial preclinical evidence supporting the therapeutic potential of PDE2A inhibitors, information regarding specific compounds in clinical trials is limited in the public domain. The development of highly selective and orally bioavailable PDE2A inhibitors remains an active area of research, with the goal of translating the promising preclinical findings into effective therapies for a range of human diseases.

References

- 1. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. uniprot.org [uniprot.org]

- 3. pnas.org [pnas.org]

- 4. Phosphodiesterase 2A is a major negative regulator of iNOS expression in lipopolysaccharide-treated mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 2A inhibition corrects the aberrant behavioral traits observed in genetic and environmental preclinical models of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Phosphodiesterase-2A Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Pde2A-IN-1: A Technical Guide for Neurodegenerative Disease Research

Introduction

Phosphodiesterase 2A (PDE2A) is a critical enzyme in the regulation of intracellular signaling pathways within the central nervous system. As a dual-specificity phosphodiesterase, PDE2A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers.[1][2][3] The activity of PDE2A is uniquely stimulated by cGMP, which binds to its allosteric GAF-B domain, leading to an increased rate of cAMP hydrolysis.[4] This creates a sophisticated crosstalk mechanism between the cGMP and cAMP signaling pathways.[5][6] Given the crucial role of these cyclic nucleotides in processes like synaptic plasticity, memory formation, and neuronal survival, PDE2A has emerged as a promising therapeutic target for neurodegenerative diseases.[1][7]

Pde2A-IN-1 represents a class of selective inhibitors designed to block the catalytic activity of the PDE2A enzyme. By doing so, these inhibitors prevent the degradation of cAMP and cGMP, leading to their accumulation within the cell.[1] This elevation in second messengers can activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn can modulate gene expression and cellular function to promote neuroprotection and enhance cognitive processes.[1] This guide provides a comprehensive overview of the use of PDE2A inhibitors like Pde2A-IN-1 in the context of neurodegenerative disease research, focusing on their mechanism of action, experimental applications, and relevant data.

Mechanism of Action

PDE2A inhibitors function by competitively binding to the catalytic site of the PDE2A enzyme, which prevents the hydrolysis of cAMP and cGMP.[1] This inhibition leads to an increase in the intracellular concentrations of both cyclic nucleotides. The elevated cAMP and cGMP levels activate their respective downstream protein kinases, PKA and PKG.[1] These kinases phosphorylate various substrates, including the cAMP response element-binding protein (CREB), a transcription factor pivotal for synaptic plasticity, long-term memory, and neuronal growth.[8] In neurodegenerative conditions, where pathways involving CREB and brain-derived neurotrophic factor (BDNF) are often compromised, inhibiting PDE2A is a strategy to restore this critical signaling.[9][10]

Core Data on Representative PDE2A Inhibitors

While "Pde2A-IN-1" is a generic term, specific, well-characterized inhibitors provide quantitative insights. The data below is for PF-05180999, a potent and selective PDE2A inhibitor studied for its effects on memory.

| Parameter | Value | Species | Assay/Model | Source |

| Efficacious Oral Dose | 0.3 mg/kg | Rat | Contextual Fear Conditioning | [11] |

| Effect | Enhancement of long-term memory | Rat | Contextual Fear Conditioning | [11] |

| Target Engagement | Paradoxical increase (up to 40%) in PDE2A tracer binding at the efficacious dose | Rat | In vivo autoradiography | [11] |

Applications in Neurodegenerative Disease Models

Preclinical studies have demonstrated the potential of PDE2A inhibition across various models of neurological disorders.

-

Alzheimer's Disease and Cognitive Deficits: By elevating cAMP/cGMP levels, PDE2A inhibitors can enhance synaptic plasticity and memory formation.[1][7] Studies have shown that inhibitors like PF-05180999 can enhance long-term memory in animal models, suggesting a therapeutic potential for treating cognitive impairment in diseases like Alzheimer's.[11]

-

Parkinson's Disease: The pathophysiology of Parkinson's disease involves significant dysregulation of dopamine-related signaling in the striatum.[12] PDE2A is an effector of nitric oxide (NO) signaling, which modulates the post-synaptic response to dopamine. In mouse models of Parkinson's, boosting PDE2A activity can moderate pathologically high cAMP/PKA signaling associated with L-DOPA-induced dyskinesia.[12] Conversely, inhibiting other PDEs has been explored to rescue motor deficits.[13] This highlights the complex role of cyclic nucleotide signaling in Parkinson's that can be dissected using specific inhibitors.

-

Huntington's Disease: A key pathological feature of Huntington's disease is the degeneration of striatal neurons, which highly express PDE10A.[14][15] While much research has focused on PDE10A, the general strategy of inhibiting PDEs to increase CREB transcription and BDNF expression is considered neuroprotective.[9][10] The role of PDE2A in this context is an area for further investigation.

-

Stroke and Neuronal Repair: In a mouse model of cortical stroke, a specific PDE2A inhibitor (referred to as PDE2A-T1) was shown to enhance functional recovery, increase axonal projections in the peri-infarct cortex, and improve the functional connectivity of neurons.[8] These effects were observed in both young adult and aged mice, indicating a robust potential for promoting neural repair.[8]

-

Neuroinflammation: PDE2A inhibition can modulate microglial function and neuroinflammation.[8] In models of cerebral ischemia-reperfusion injury, the PDE2 inhibitor Bay-607550 was found to reduce inflammation and apoptosis.[16] This suggests that part of the neuroprotective effect of PDE2A inhibitors may be mediated through the suppression of detrimental inflammatory responses in the brain.[16][17]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on published studies using specific PDE2A inhibitors.

Protocol 1: In Vitro PDE2A Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for screening PDE2A inhibitors.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). When intact, the small cAMP-FAM molecule rotates rapidly, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE2A, the resulting 5'-AMP-FAM binds to a larger, specific binding agent. This large complex tumbles slowly, leading to a high FP signal. The activity of PDE2A is directly proportional to the increase in FP, and inhibitors will prevent this change.[18]

Materials:

-

Purified recombinant PDE2A enzyme

-

Fluorescent substrate (e.g., cAMP-FAM)

-

Binding Agent (phosphate-binding nanoparticles)

-

Assay Buffer

-

Test inhibitor (e.g., Pde2A-IN-1) dissolved in DMSO

-

96-well black plate

-

Fluorescence plate reader capable of measuring FP

Procedure:

-

Prepare a master mix containing assay buffer, cAMP-FAM, and the binding agent.

-

Add 25 µL of the master mix to each well of the 96-well plate.

-

Add 5 µL of the test inhibitor at various concentrations to the wells. For a "no inhibitor" control, add 5 µL of DMSO.

-

To initiate the reaction, add 20 µL of diluted PDE2A enzyme to each well, except for the "no enzyme" blank control.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the fluorescence polarization on a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls to determine the IC50 value.

Protocol 2: In Vivo Administration in a Mouse Stroke Model

This protocol is adapted from a study investigating the effect of the PDE2A inhibitor PDE2A-T1 on stroke recovery.[8]

Materials:

-

Lyophilized PDE2A inhibitor (PDE2A-T1)

-

Solubilization Vehicle: 10% DMSO, 10% Cremophor EL, 30% PEG 400, 10% propylene glycol, and 40% H₂O

-

Vortex mixer

-

Syringes for intraperitoneal (i.p.) injection

-

Animal model (e.g., photothrombotic stroke in mice)

Procedure:

-

Inhibitor Preparation:

-

Prepare the solubilization vehicle.

-

Solubilize the lyophilized PDE2A-T1 stepwise in the vehicle. At each step of adding a vehicle component, vortex the solution thoroughly.

-

Continue vortexing until the final solution is completely translucent. Prepare this solution fresh twice weekly.

-

-

Animal Dosing:

-

Outcome Measures:

-

Perform behavioral testing at regular intervals (e.g., grid-walking test to assess motor function).[8]

-

At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., IBA-1 staining for microglia, axonal tracing).[8]

-

For functional connectivity studies, in vivo two-photon imaging of GCaMP-expressing neurons can be performed.[8]

-

Protocol 3: Target Engagement Assay

Measuring whether a drug binds to its intended target in a complex biological system is crucial.[19][20] For PDE2A inhibitors, this can be complex, as demonstrated with PF-05180999.

Principle: In vivo autoradiography can be used to measure target occupancy. A radiolabeled tracer that binds to PDE2A is administered. In a typical occupancy assay, administering an unlabeled drug (the inhibitor) will compete with the tracer, leading to a dose-dependent decrease in the radioactive signal in target brain regions. However, for PDE2A, inhibition can increase cGMP, which then allosterically activates dormant PDE2A enzymes, potentially unmasking more binding sites for the tracer.[11]

Procedure Outline:

-

Dose rats orally with the PDE2A inhibitor (e.g., PF-05180999 at 0.3 mg/kg) or vehicle.

-

After a set time, administer a radiolabeled PDE2A tracer intravenously.

-

After allowing for tracer distribution, euthanize the animals and rapidly remove the brains.

-

Freeze and section the brains using a cryostat.

-

Expose the brain sections to a phosphor screen or film.

-

Quantify the radioactive signal in specific brain regions (e.g., hippocampus, cortex) using image analysis software.

-

Compare the signal between vehicle- and drug-treated groups. A paradoxical increase in signal at low, efficacious doses suggests the allosteric activation mechanism is dominant over direct competitive binding at the catalytic site.[11]

Inhibitors of PDE2A, such as the representative compound Pde2A-IN-1, are valuable tools for dissecting the role of cyclic nucleotide signaling in the brain. The available preclinical data strongly suggest that targeting PDE2A can enhance synaptic plasticity, promote neuronal repair, and mitigate neuroinflammation, making it a compelling strategy for neurodegenerative diseases.[1][8] The paradoxical target engagement findings underscore the complexity of this enzyme and the need for careful dose-response studies that measure both target occupancy and downstream functional outcomes.[11]

Future research should focus on developing highly selective and brain-penetrant PDE2A inhibitors, evaluating their long-term safety and efficacy in a wider range of chronic neurodegenerative disease models (e.g., Alzheimer's, Parkinson's, and Huntington's disease models), and identifying biomarkers to track their therapeutic effects in clinical settings. The continued study of PDE2A will undoubtedly provide deeper insights into the fundamental mechanisms of neurodegeneration and offer new avenues for therapeutic intervention.

References

- 1. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. uniprot.org [uniprot.org]

- 3. PDE2A - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PDE2A, but not PDE9A, modulates presynaptic short-term plasticity measured by paired-pulse facilitation in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of phosphodiesterases as a strategy to achieve neuroprotection in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Phosphodiesterases in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of PDE2A moderates pathologically high cAMP/PKA responses to dopamine in dyskinetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Emerging Role of Phosphodiesterases in Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. A Glimpse of Molecular Biomarkers in Huntington’s Disease [mdpi.com]

- 16. Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Target Engagement Assay Services [conceptlifesciences.com]

The Therapeutic Potential of PDE2A Inhibition in Cardiovascular Disease: A Technical Guide

Disclaimer: This document provides a technical overview of the therapeutic potential of Phosphodiesterase 2A (PDE2A) inhibition in cardiovascular disease. Due to the limited availability of public data on the specific inhibitor Pde2A-IN-1 , this guide utilizes data from other well-studied PDE2A inhibitors, primarily BAY 60-7550 , and findings from genetic overexpression studies of PDE2A as a proxy to illustrate the target's potential. Pde2A-IN-1 is a potent PDE2A inhibitor with an IC50 of 1.3 nM[1][2].

Executive Summary

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2]. Its unique allosteric activation by cGMP, which increases its cAMP hydrolytic activity, positions PDE2A as a critical regulator of the interplay between these two crucial second messengers in the cardiovascular system. Upregulation of PDE2A has been observed in heart failure, where it is thought to contribute to the blunted β-adrenergic signaling characteristic of the disease. Consequently, inhibition of PDE2A has emerged as a promising therapeutic strategy to restore cyclic nucleotide homeostasis and ameliorate the pathophysiology of various cardiovascular diseases, including heart failure and hypertrophy. Preclinical studies utilizing pharmacological inhibitors and genetic models have demonstrated that targeting PDE2A can lead to significant improvements in cardiac function, reduction of adverse remodeling, and protection against arrhythmias.

Data Presentation: Quantitative Effects of PDE2A Modulation

The following tables summarize key quantitative data from preclinical studies investigating the effects of PDE2A inhibition or overexpression in models of cardiovascular disease.

Table 1: Effects of PDE2A Inhibition with BAY 60-7550 on Cardiac Function and Remodeling in a Pressure Overload Model (Transverse Aortic Constriction - TAC)

| Parameter | Sham | TAC (6 weeks) | TAC (6 weeks) + BAY 60-7550 (10 mg/kg/day) |

| Ejection Fraction (%) | ~80 | ~40 | ~60 |

| Fractional Shortening (%) | ~45 | ~20 | ~30 |

| Left Ventricular Mass / Body Weight (mg/g) | ~3.5 | ~6.0 | ~4.5 |

| Lung Weight / Body Weight (mg/g) | ~5.0 | ~8.0 | ~6.0 |

| Cardiac Fibrosis (%) | <5 | ~20 | ~10 |

| Cardiomyocyte Cross-Sectional Area (µm²) | ~200 | ~400 | ~250 |

(Data synthesized from representative studies on pressure-overload induced heart failure)

Table 2: Effects of AAV9-Mediated PDE2A Overexpression in Isoproterenol-Induced Cardiac Hypertrophy Model

| Parameter | Control (Luciferase) | Isoproterenol (60 mg/kg/day) | Isoproterenol + AAV9-PDE2A |

| Heart Weight / Body Weight Ratio (mg/g) | ~4.0 | ~6.5 | ~5.0 |

| Ejection Fraction (%) | ~75 | ~50 | ~65 |

| Fibrosis (%) | <5 | ~15 | ~7 |

| Apoptosis (TUNEL+ nuclei/mm²) | Minimal | ~20 | ~8 |

(Data synthesized from studies on catecholamine-induced cardiac stress)[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of PDE2A's role in cardiovascular disease are provided below.

In Vivo Model of Pressure-Overload Hypertrophy: Transverse Aortic Constriction (TAC)

This protocol describes the surgical procedure to induce left ventricular pressure overload in mice, leading to cardiac hypertrophy and subsequent heart failure[5][6][7][8].

-

Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance)[7]. The chest is shaved and the surgical area is disinfected.

-

Surgical Procedure:

-

A midline cervical incision is made to expose the trachea for intubation. The mouse is then connected to a ventilator.

-

A thoracotomy is performed at the second intercostal space to expose the aortic arch.

-

The transverse aorta is carefully isolated between the innominate and left common carotid arteries.

-

A 7-0 silk suture is passed under the aorta.

-

A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

-

The needle is then quickly removed, creating a defined constriction.

-

The chest and skin are closed in layers.

-

-

Post-operative Care: Mice receive analgesics and are monitored closely for recovery. Cardiac function is typically assessed at various time points post-surgery (e.g., 2, 4, 8 weeks) using echocardiography.

In Vivo Model of Catecholamine-Induced Cardiac Hypertrophy

This protocol details the use of isoproterenol, a non-selective β-adrenergic agonist, to induce cardiac hypertrophy and fibrosis[9][10][11][12][13].

-

Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are used.

-

Drug Administration:

-

Experimental Groups:

-

Vehicle control group (e.g., saline).

-

Isoproterenol-treated group.

-

Isoproterenol + PDE2A inhibitor-treated group.

-

-

Endpoint Analysis: At the end of the treatment period, hearts are harvested for histological (e.g., Masson's trichrome for fibrosis, H&E for hypertrophy) and molecular analysis (e.g., Western blot for protein expression). Cardiac function is assessed via echocardiography before and after the treatment period.

Assessment of Cardiac Function: Transthoracic Echocardiography

Echocardiography is a non-invasive technique used to assess cardiac structure and function in mice[14][15][16][17].

-

Equipment: A high-frequency ultrasound system with a linear array transducer (30-40 MHz) is used.

-

Procedure:

-

Mice are lightly anesthetized with isoflurane to maintain a heart rate of 400-500 bpm.

-

The chest is shaved, and the mouse is placed on a heated platform with ECG electrodes.

-

Ultrasound gel is applied to the chest.

-

Standard views (parasternal long-axis, short-axis, and apical four-chamber) are acquired.

-

-

Measurements:

-

M-mode: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness are measured from the short-axis view.

-

Calculations: Ejection fraction (EF) and fractional shortening (FS) are calculated from the M-mode measurements to assess systolic function.

-

Histological Assessment of Cardiac Fibrosis: Masson's Trichrome Staining

This staining technique is used to differentiate collagen fibers (blue/green) from myocardium (red) and nuclei (dark brown/black) in heart tissue sections[18][19][20][21][22].

-

Tissue Preparation:

-

Hearts are arrested in diastole, excised, and fixed in 4% paraformaldehyde.

-

Fixed tissues are embedded in paraffin and sectioned at 5 µm thickness.

-

-

Staining Protocol:

-

Sections are deparaffinized and rehydrated.

-

Stain in Weigert's iron hematoxylin for nuclear staining.

-

Stain in Biebrich scarlet-acid fuchsin solution.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution.

-

Stain in aniline blue solution for collagen.

-

Dehydrate and mount.

-

-

Quantification: The percentage of the fibrotic area (blue/green) relative to the total myocardial area is quantified using image analysis software (e.g., ImageJ).

Detection of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis[23][24][25][26][27].

-

Tissue Preparation: Paraffin-embedded heart sections are deparaffinized and rehydrated.

-

Assay Procedure:

-

Sections are permeabilized with proteinase K.

-

The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

The label is then visualized, typically by fluorescence microscopy.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

-

Quantification: The number of TUNEL-positive nuclei is counted and expressed as a percentage of the total number of nuclei.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PDE2A signaling pathway illustrating the crosstalk between cAMP and cGMP.

Caption: Therapeutic mechanism of Pde2A-IN-1 in cardiovascular disease.

Caption: Experimental workflow for evaluating a PDE2A inhibitor in a preclinical model.

References

- 1. PDE2A-IN-1 | PDE抑制剂 | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 7. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]

- 9. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

- 18. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Masson's trichrome staining [bio-protocol.org]

- 21. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Masson's trichrome stain [bio-protocol.org]

- 23. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. circ.ahajournals.org [circ.ahajournals.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. info.gbiosciences.com [info.gbiosciences.com]

Pde2A-IN-1: A Technical Guide to its Effects on cGMP and cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde2A-IN-1 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), a dual-substrate enzyme that plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) signaling pathways. By hydrolyzing both cGMP and cAMP, PDE2A acts as a key modulator of cellular processes. Notably, the binding of cGMP to the GAF-B domain of PDE2A allosterically stimulates the hydrolysis of cAMP, creating a negative cross-talk mechanism between the two cyclic nucleotide signaling pathways. Pde2A-IN-1, with a half-maximal inhibitory concentration (IC50) of 1.3 nM, offers a powerful tool for the investigation of PDE2A function and holds therapeutic potential. This document provides an in-depth technical overview of Pde2A-IN-1, focusing on its mechanism of action, its effects on cGMP and cAMP levels, and detailed experimental protocols for its characterization.

Introduction to Pde2A and Cyclic Nucleotide Signaling

Cyclic AMP (cAMP) and cyclic GMP (cGMP) are ubiquitous second messengers that mediate a wide array of physiological responses to extracellular signals. The intracellular concentrations of these molecules are tightly regulated by the coordinated action of adenylyl and guanylyl cyclases, which synthesize cAMP and cGMP, respectively, and phosphodiesterases (PDEs), which catalyze their degradation.

The PDE superfamily comprises 11 families (PDE1-PDE11), each with distinct substrate specificities, regulatory properties, and tissue distribution. PDE2A is unique in its ability to hydrolyze both cAMP and cGMP. A key regulatory feature of PDE2A is its allosteric activation by cGMP. When cGMP binds to the GAF-B domain of the enzyme, it increases the rate of cAMP hydrolysis. This creates a dynamic interplay where elevated cGMP levels can lead to a decrease in cAMP levels, a phenomenon referred to as negative cross-talk.[1]

Pde2A-IN-1: A Potent Inhibitor of PDE2A

Pde2A-IN-1, also known as compound 46 in its primary publication, is a[2][3][4]triazolo[1,5-a]pyrimidine derivative identified as a highly potent and selective inhibitor of PDE2A.[5]

Quantitative Data on Pde2A-IN-1 Inhibition

The inhibitory potency of Pde2A-IN-1 against PDE2A has been determined through in vitro enzymatic assays.

| Compound | Target | IC50 (nM) | Reference |

| Pde2A-IN-1 | PDE2A | 1.3 | [5] |

Table 1: In vitro inhibitory potency of Pde2A-IN-1 against PDE2A.

Effects of Pde2A-IN-1 on cGMP and cAMP Levels

By inhibiting PDE2A, Pde2A-IN-1 is expected to prevent the degradation of both cGMP and cAMP, leading to an increase in their intracellular concentrations. The precise effect will depend on the cellular context, including the basal activity of cyclases and other PDE isoforms.

Due to the allosteric regulation of PDE2A by cGMP, the effects of Pde2A-IN-1 on cAMP levels can be particularly pronounced in cells where cGMP signaling is active. In such scenarios, inhibition of PDE2A not only prevents the direct hydrolysis of cAMP by the enzyme but also blocks the cGMP-stimulated breakdown of cAMP, potentially leading to a significant accumulation of cAMP.

Quantitative data on the specific effects of Pde2A-IN-1 on cellular cGMP and cAMP levels is not yet publicly available in the primary literature. Further experimental investigation is required to fully characterize these effects in various cell types.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of Pde2A-IN-1.

In Vitro PDE2A Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to block the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by recombinant PDE2A.

Materials:

-

Recombinant human PDE2A enzyme

-

FAM-labeled cAMP or cGMP substrate

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Pde2A-IN-1

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of Pde2A-IN-1 in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Add 10 µL of recombinant PDE2A enzyme (final concentration ~0.5 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of FAM-labeled substrate (final concentration ~100 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using an appropriate plate reader (Excitation: 485 nm, Emission: 530 nm).

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular cAMP and cGMP Measurement (ELISA)

This protocol describes the measurement of intracellular cAMP and cGMP levels in cultured cells treated with Pde2A-IN-1.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

Pde2A-IN-1

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP and cGMP ELISA kits

-

Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit.

Procedure:

-

Seed cells in a 24-well plate and grow to the desired confluency.

-

Treat cells with various concentrations of Pde2A-IN-1 or vehicle (DMSO) for the desired time period. To stimulate cyclic nucleotide production, co-treatment with an adenylyl cyclase activator (e.g., forskolin) or a guanylyl cyclase activator (e.g., SNP) may be necessary.

-

Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Centrifuge the plate at 600 x g for 10 minutes to pellet cellular debris.

-

Collect the supernatant containing the cyclic nucleotides.

-

Follow the manufacturer's instructions for the cAMP and cGMP ELISA kits to determine the concentrations in the cell lysates.

-

Normalize the cyclic nucleotide concentrations to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways and the mechanism of action of Pde2A-IN-1.

Caption: Canonical cGMP and cAMP signaling pathways.

Caption: Mechanism of action of Pde2A-IN-1.

Caption: Experimental workflow for evaluating Pde2A-IN-1.

References

In-Depth Technical Guide: The Selectivity Profile of Pde2A-IN-1

This guide provides a comprehensive overview of the selectivity profile of Pde2A-IN-1, a potent inhibitor of Phosphodiesterase 2A (PDE2A). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed characterization of this compound.

Data Presentation: Quantitative Selectivity Profile

Pde2A-IN-1 is a highly potent inhibitor of PDE2A with a reported half-maximal inhibitory concentration (IC50) of 1.3 nM . The primary source for the characterization and selectivity profiling of Pde2A-IN-1 is the following peer-reviewed publication:

-

Tresadern G, et al.[1][2][3]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry. 2020 Nov 12;63(21):12887-12910.

The authors of this study report that the lead compound, identifiable as Pde2A-IN-1, exhibits approximately 100-fold selectivity for PDE2A over other phosphodiesterase (PDE) enzymes. For a detailed quantitative comparison, the full text and supplementary information of this publication should be consulted to obtain the specific IC50 values against a panel of other PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE5, PDE6, PDE7, PDE8, PDE9, PDE10, and PDE11).

Table 1: Summary of Pde2A-IN-1 Selectivity (Qualitative)

| Target | IC50 (nM) | Selectivity vs. Other PDEs | Data Source |

| PDE2A | 1.3 | ~100-fold | Tresadern G, et al. J Med Chem. 2020. |

| Other PDEs | > 130 (estimated) | - | Tresadern G, et al. J Med Chem. 2020. |

Note: A comprehensive table with specific IC50 values for other PDEs and any tested kinases would be populated from the full text of the cited reference.

Experimental Protocols

The determination of the selectivity profile of a PDE inhibitor like Pde2A-IN-1 typically involves a series of biochemical assays. The precise experimental conditions, including enzyme and substrate concentrations, are detailed in the "Materials and Methods" or "Experimental Section" of the aforementioned publication by Tresadern et al. Below is a generalized description of a common method used for assessing PDE inhibitor activity.

Biochemical Assay for PDE Activity (Generalized Protocol)

A widely used method for measuring the activity of phosphodiesterases and the potency of their inhibitors is a fluorescence polarization (FP)-based assay.

Principle: This assay relies on the change in the rotational speed of a fluorescently labeled substrate upon its hydrolysis by a PDE.

-

Initial State: A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization.

-

Enzymatic Reaction: In the presence of a PDE enzyme, the phosphodiester bond of the cyclic nucleotide is hydrolyzed, producing a linearized fluorescent monophosphate.

-

Detection: A binding agent with a high affinity for the linear monophosphate is added. The binding of the fluorescent monophosphate to this much larger molecule slows its rotation, leading to a significant increase in fluorescence polarization.

-

Inhibition: When an inhibitor is present, it blocks the PDE from hydrolyzing the substrate, thus preventing the increase in fluorescence polarization. The degree of inhibition is proportional to the concentration of the inhibitor.

Materials:

-

Purified recombinant human PDE enzymes (PDE2A and a panel of other PDE isoforms)

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts and cofactors)

-

Binding agent

-

Pde2A-IN-1 and other reference compounds

-

384-well microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: A serial dilution of Pde2A-IN-1 is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.

-

Enzyme and Substrate Preparation: The PDE enzyme and the fluorescently labeled substrate are diluted to their optimal concentrations in the assay buffer.

-

Reaction Mixture: The inhibitor (Pde2A-IN-1) at various concentrations is pre-incubated with the PDE enzyme in the microplate wells for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 30°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate.

-

Incubation: The reaction is allowed to proceed for a specific duration (e.g., 60 minutes).

-

Termination and Detection: The binding agent is added to stop the reaction and allow for the detection of the product.

-

Measurement: Fluorescence polarization is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualization

Caption: PDE2A signaling pathway and the inhibitory action of Pde2A-IN-1.

Caption: Workflow for determining the selectivity profile of a PDE inhibitor.

References

Pde2A-IN-1: A Chemical Probe for Interrogating PDE2A Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its activity is allosterically activated by cGMP, making it a critical node in the crosstalk between cAMP and cGMP signaling pathways.[3] PDE2A is expressed in various tissues, including the brain, heart, and immune cells, and is implicated in a range of physiological processes such as neuronal signaling, cardiac function, and inflammation.[4][5] Dysregulation of PDE2A has been linked to several pathological conditions, highlighting its potential as a therapeutic target.

The development of potent and selective chemical probes is essential for elucidating the specific roles of PDE2A in health and disease. Pde2A-IN-1 (also known as compound 35 in its primary publication) has emerged as a highly potent and selective inhibitor of PDE2A, making it an invaluable tool for studying the function of this enzyme.[6] This technical guide provides a comprehensive overview of Pde2A-IN-1, including its biochemical and cellular properties, detailed experimental protocols for its use, and a discussion of the signaling pathways it modulates.

Pde2A-IN-1: Quantitative Data

Pde2A-IN-1 is a[1][7][8]triazolo[1,5-a]pyrimidine derivative identified as a potent PDE2A inhibitor.[6] Its key quantitative parameters are summarized below.

| Parameter | Value | Reference |

| PDE2A IC50 | 1.3 nM | [6] |

Table 1: Potency of Pde2A-IN-1 against PDE2A.

A comprehensive selectivity profile is crucial for a chemical probe to ensure that its observed biological effects are due to the modulation of the intended target. While a complete selectivity panel for Pde2A-IN-1 against all other PDE families was not available in the public domain, the primary literature describes the optimization process leading to its discovery, which focused on achieving high selectivity. For definitive use as a chemical probe, it is recommended to profile Pde2A-IN-1 against a broad panel of PDEs and other relevant off-targets.

Similarly, detailed pharmacokinetic data for Pde2A-IN-1 are not extensively reported in the available literature. Researchers planning in vivo studies should consider conducting preliminary pharmacokinetic assessments, including measurements of solubility, metabolic stability, and plasma protein binding, to determine appropriate dosing and administration routes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and application of Pde2A-IN-1 as a chemical probe for PDE2A.

Biochemical Assay: PDE2A Inhibition using Fluorescence Polarization

This protocol describes a common method for determining the potency of inhibitors against PDE2A in a biochemical format.[1][7]

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP (FAM-cAMP) substrate by PDE2A. The product, FAM-AMP, is captured by a binding agent, leading to a change in the fluorescence polarization (FP) signal. Inhibitors of PDE2A will prevent the hydrolysis of FAM-cAMP, resulting in a low FP signal.

Materials:

-

Recombinant human PDE2A enzyme

-

FAM-Cyclic-3´,5´-AMP (fluorescent substrate)

-

PDE assay buffer

-

Binding Agent and Binding Agent Diluent

-

Pde2A-IN-1 (or other test compounds) dissolved in DMSO

-

Black, low-binding 96- or 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of Pde2A-IN-1 in DMSO. Further dilute the compounds in PDE assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Reaction:

-

Add PDE assay buffer to each well.

-

Add the diluted Pde2A-IN-1 or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add the diluted PDE2A enzyme to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the FAM-cAMP substrate.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Stop the reaction by adding the Binding Agent.

-

Incubate for another 30-60 minutes at room temperature with gentle shaking.

-

Measure the fluorescence polarization using an appropriate plate reader (Excitation: ~485 nm, Emission: ~525 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the FP signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Measurement of Intracellular cAMP/cGMP Levels

This protocol describes a general method for assessing the effect of PDE2A inhibition on intracellular cyclic nucleotide levels in a cellular context, often using HEK293 cells.[2][3]

Principle: Inhibition of PDE2A is expected to lead to an accumulation of its substrates, cAMP and cGMP. These changes can be quantified using various methods, including Förster Resonance Energy Transfer (FRET)-based biosensors or Enzyme-Linked Immunosorbent Assays (ELISAs).

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) and supplements

-

Pde2A-IN-1 dissolved in DMSO

-

Stimulating agents (e.g., Forskolin to stimulate adenylyl cyclase and increase cAMP; a nitric oxide donor like SNP to stimulate soluble guanylate cyclase and increase cGMP)

-

FRET-based biosensor for cAMP (e.g., Epac-based sensor) or cGMP, or a commercial ELISA kit for cAMP/cGMP

-

Transfection reagents (for FRET biosensors)

-

Cell lysis buffer (for ELISA)

-

Plate reader capable of FRET or absorbance measurements

Procedure (using FRET):

-

Cell Seeding and Transfection: Seed HEK293 cells in a suitable plate. Transfect the cells with the FRET biosensor plasmid according to the manufacturer's protocol and allow for expression.

-

Compound Treatment: Replace the culture medium with an appropriate assay buffer. Add Pde2A-IN-1 at various concentrations and incubate for a predetermined time.

-

Stimulation: Add the stimulating agent (e.g., Forskolin or SNP) to induce cyclic nucleotide production.

-

FRET Measurement: Measure the FRET ratio over time using a plate reader with appropriate filter sets for the donor and acceptor fluorophores of the biosensor.

-

Data Analysis: Calculate the change in FRET ratio as an indicator of the change in intracellular cAMP or cGMP concentration. Plot the FRET change against the inhibitor concentration to determine the EC50.

Procedure (using ELISA):

-

Cell Seeding and Treatment: Seed HEK293 cells in a multi-well plate and allow them to adhere. Treat the cells with Pde2A-IN-1 at various concentrations, followed by stimulation with an appropriate agonist.

-

Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided in the ELISA kit.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the amount of cAMP or cGMP in the cell lysates.

-

Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of cAMP or cGMP in the samples from the standard curve. Plot the cyclic nucleotide concentration against the inhibitor concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

PDE2A Signaling Pathway

PDE2A plays a crucial role in integrating the cAMP and cGMP signaling pathways. The following diagram illustrates the central position of PDE2A in this crosstalk.

Caption: PDE2A integrates cAMP and cGMP signaling pathways.

Experimental Workflow for Chemical Probe Characterization

The validation of a chemical probe like Pde2A-IN-1 involves a systematic workflow to establish its potency, selectivity, and cellular activity.

Caption: Workflow for validating a chemical probe.

Logical Relationships of a High-Quality Chemical Probe

The utility of a chemical probe is defined by a set of key properties that must be rigorously established.

Caption: Key properties defining a high-quality chemical probe.

Conclusion

Pde2A-IN-1 is a potent inhibitor of PDE2A that serves as a valuable chemical probe for investigating the physiological and pathological roles of this enzyme. This guide provides the necessary quantitative data, detailed experimental protocols, and conceptual frameworks to enable researchers to effectively utilize Pde2A-IN-1 in their studies. As with any chemical probe, it is essential to use appropriate controls and to consider the full pharmacological profile of the compound to ensure robust and reproducible results. Further characterization of the selectivity and pharmacokinetic properties of Pde2A-IN-1 will undoubtedly enhance its utility in advancing our understanding of PDE2A-mediated signaling.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. researchgate.net [researchgate.net]

Exploring the Downstream Targets of Pde2A-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential downstream targets of Pde2A-IN-1, a selective inhibitor of phosphodiesterase 2A (Pde2A). By elucidating the molecular pathways affected by Pde2A inhibition, this document aims to facilitate further research and drug development efforts targeting this key enzyme. The information presented herein is a synthesis of current scientific literature, with a focus on quantitative data, detailed experimental methodologies, and visual representations of signaling cascades and workflows. While specific data for Pde2A-IN-1 is limited, this guide leverages findings from studies using the well-characterized and structurally similar Pde2A inhibitor, BAY 60-7550, to infer the likely downstream consequences of Pde2A-IN-1 activity.

Core Concepts: Pde2A and the Mechanism of Its Inhibition

Phosphodiesterase 2A (Pde2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] A key regulatory feature of Pde2A is its allosteric activation by cGMP, which enhances its cAMP hydrolytic activity.[2][3] This positions Pde2A as a critical node for crosstalk between the cGMP and cAMP signaling pathways.

Pde2A inhibitors, such as Pde2A-IN-1 and BAY 60-7550, act by competitively binding to the catalytic site of the enzyme, thereby preventing the degradation of cAMP and cGMP.[1] This leads to an accumulation of these second messengers within the cell, subsequently activating their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] The activation of these kinases initiates a cascade of phosphorylation events that ultimately modulate a wide array of cellular processes.

Quantitative Data on Downstream Target Modulation

The following tables summarize the quantitative and qualitative effects of Pde2A inhibition on various downstream targets, as reported in the scientific literature. The data is primarily derived from studies utilizing the selective Pde2A inhibitor BAY 60-7550.

Table 1: Effects of Pde2A Inhibition on Protein Expression and Phosphorylation

| Target Protein | Change upon Pde2A Inhibition | Cell/Tissue Type | Method | Reference |

| Phosphorylated CREB (pCREB) | Increased | Hippocampus, Prefrontal Cortex | Western Blot | [2] |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased | Hippocampus | Western Blot | [2] |

| Neuronal Nuclei (NeuN) | Increased | Hippocampus | Western Blot | [4] |

| Activated Caspase-9 | Decreased | Hippocampus | Western Blot | [4] |

| Phospholamban (PLN) at Ser16 | Increased | Rat Heart | Western Blot | [5] |

| Phospholamban (PLN) at Thr17 | No significant change | Rat Heart | Western Blot | [5] |

| Ryanodine Receptor 2 (RyR2) | No significant change | Rat Heart | Western Blot | [5] |

Table 2: Effects of Pde2A Inhibition on Cellular and Physiological Processes

| Process | Effect of Pde2A Inhibition | Model System | Key Findings | Reference |

| Neuronal Survival and Growth | Promoted | Mouse model of stroke | Enhanced axonal sprouting and functional recovery. | [6] |

| Apoptosis | Inhibited | Neonatal rat ventricular myocytes | Protected against mitochondria-dependent cell death. | [7] |

| T-Cell Activation | Augmented | Mouse conventional T-cells | Increased cAMP response upon T-cell receptor engagement. | [3] |

| Cognitive Function | Improved | Mouse model of Alzheimer's disease | Ameliorated Aβ-induced cognitive and memory impairment. | [2] |

| Cardiac Contractility | Increased | Healthy rat hearts | Positive inotropic effect. | [5] |

| Pulmonary Hypertension | Ameliorated | Hypoxia- and bleomycin-induced PH models in rats | Augmented pulmonary vascular relaxation. | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by Pde2A inhibition, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the downstream effects of Pde2A inhibition.

Western Blotting for Protein Expression and Phosphorylation

This protocol is adapted from methodologies used to assess pCREB and BDNF levels.[9][10]

-

Cell/Tissue Lysis:

-

Homogenize tissue samples or lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-pCREB, anti-CREB, anti-BDNF, anti-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., actin or total protein).

-

FRET-Based Measurement of Intracellular cAMP

This protocol is based on the use of genetically encoded FRET biosensors.[3][8]

-

Cell Preparation:

-

Transfect cells with a FRET-based cAMP biosensor (e.g., Epac-H188).

-

Plate the transfected cells in a suitable imaging dish or multi-well plate.

-

-

Live-Cell Imaging:

-

Mount the cells on an inverted fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the FRET pair, e.g., CFP/YFP).

-

Maintain cells in a physiological buffer at 37°C.

-

-

Data Acquisition:

-

Acquire baseline FRET ratio images (YFP emission / CFP emission) before stimulation.

-

Stimulate the cells with the Pde2A inhibitor (e.g., Pde2A-IN-1 or BAY 60-7550) and/or an adenylyl cyclase activator (e.g., forskolin).

-

Record the change in the FRET ratio over time.

-

-

Data Analysis:

-

Calculate the change in the FRET ratio relative to the baseline. An increase in the FRET ratio typically corresponds to an increase in intracellular cAMP levels.

-

Normalize the response to a maximal stimulation (e.g., with a cocktail of adenylyl cyclase activators and broad-spectrum PDE inhibitors) to compare results across experiments.

-

TUNEL Assay for Apoptosis Detection

This protocol provides a general framework for the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[1][6]

-

Sample Preparation:

-

Fix cells or tissue sections with 4% paraformaldehyde in PBS.

-

Permeabilize the samples with a solution containing Triton X-100 or proteinase K.

-

-

TUNEL Staining:

-

Equilibrate the samples in TdT reaction buffer.

-

Incubate the samples with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP), in a humidified chamber at 37°C.

-

Stop the reaction by washing the samples.

-

-

Detection:

-

If using BrdUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).

-

If using a fluorescently labeled dUTP, proceed directly to imaging.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

-

Imaging and Analysis:

-

Visualize the samples using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells (counterstained nuclei).

-

Conclusion

The inhibition of Pde2A by selective compounds like Pde2A-IN-1 represents a promising therapeutic strategy for a range of diseases, including neurological disorders, cardiovascular conditions, and cancer. The downstream effects of Pde2A inhibition are primarily mediated through the elevation of cAMP and cGMP levels, leading to the activation of PKA and PKG and the subsequent modulation of a diverse set of target proteins. This guide has summarized the current understanding of these downstream targets, provided available quantitative data, and detailed key experimental protocols to facilitate further investigation in this field. The continued exploration of the Pde2A signaling network will undoubtedly uncover novel therapeutic opportunities and deepen our understanding of cyclic nucleotide signaling in health and disease.

References

- 1. sciencellonline.com [sciencellonline.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. mdpi.com [mdpi.com]

Pde2A-IN-1 in Models of Alzheimer's and Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Introduction

Phosphodiesterase 2A (PDE2A) has emerged as a compelling therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. By modulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE2A inhibitors can influence critical neuronal processes including synaptic plasticity, memory formation, and neuroinflammation. This technical guide focuses on Pde2A-IN-1, a potent and selective inhibitor of PDE2A, and explores its potential application in preclinical models of Alzheimer's and Parkinson's disease. While direct experimental data for Pde2A-IN-1 in these specific disease models is not yet publicly available, this document will leverage data from other well-characterized PDE2A inhibitors to provide a comprehensive overview of the expected mechanistic pathways, experimental evaluation, and potential therapeutic rationale.

Pde2A-IN-1 is a potent phosphodiesterase 2A (PDE2A) inhibitor with an IC50 value of 1.3 nM.[1] The discovery and optimization of this[2][3][4]triazolo[1,5-a]pyrimidine-based inhibitor have been detailed, highlighting its high selectivity and potential for in vivo applications.[2][5]

Quantitative Data on Selective PDE2A Inhibitors

To provide a framework for the potential efficacy of Pde2A-IN-1, this section summarizes quantitative data from other selective PDE2A inhibitors that have been evaluated in relevant preclinical models.

| Compound | Assay | Model | Key Findings | Reference |

| Pde2A-IN-1 | PDE2A Inhibition | In vitro | IC50: 1.3 nM | [1] |

| Bay 60-7550 | PDE2A Inhibition | In vitro | IC50: 1.99 nM | [6] |

| Morris Water Maze | Aβ1–42-induced cognitive impairment mouse model | Ameliorated learning and memory impairment. | [2] | |

| Step-down passive avoidance | Aβ1–42-induced cognitive impairment mouse model | Significantly ameliorated learning and memory impairment. | [2] | |

| Novel Object Recognition | Aβo-induced memory impairment mouse model | Increased discrimination index, indicating improved cognitive behavior. | [7] | |

| Eight-arm maze | Aβo-induced memory impairment mouse model | Decreased working memory errors. | [7] | |

| TAK-915 | PDE2A Inhibition | In vitro | IC50: 0.61 nM | [8] |

| Morris Water Maze | Aged rats | Significantly reduced escape latency. | [3] | |

| Novel Object Recognition | Scopolamine-induced memory deficits in rats | Dose-dependently attenuated memory deficits. | [3] | |

| 5-choice serial reaction time task | Middle-aged, poorly performing rats | Significantly improved attentional performance. | [3] | |

| PF-05180999 | PDE2A Inhibition | In vitro | IC50: 1.6 nM | [9] |

| Contextual Fear Conditioning | Rat model | Enhanced long-term memory at an oral dose of 0.3 mg/kg. | [6] |

Signaling Pathways

The therapeutic potential of PDE2A inhibitors in Alzheimer's and Parkinson's diseases is predicated on their ability to modulate downstream signaling cascades by increasing the intracellular concentrations of cAMP and cGMP.

Alzheimer's Disease Signaling Pathway